H-Asp(OtBu)-OH vs. α-tert-Butyl Ester: Regioselective Protection Enables Site-Specific Conjugation
The value of 4-tert-butyl hydrogen L-aspartate (H-Asp(OtBu)-OH) lies in its regioselective protection of the side-chain (β) carboxyl group, leaving the α-carboxyl group free. This is in direct contrast to the isomeric L-Aspartic acid α-tert-butyl ester, where the main chain carboxyl is protected . This difference is fundamental: the free α-carboxyl of H-Asp(OtBu)-OH allows for standard peptide coupling at the C-terminus or conjugation to amines without the need for an additional α-deprotection step, while the protected β-carboxyl prevents branching or side reactions during chain assembly.
| Evidence Dimension | Free carboxylic acid position |
|---|---|
| Target Compound Data | α-carboxyl group free; β-carboxyl protected as tert-butyl ester |
| Comparator Or Baseline | L-Aspartic acid α-tert-butyl ester: α-carboxyl protected; β-carboxyl free |
| Quantified Difference | Structural isomerism; leads to orthogonal reactivity |
| Conditions | Structural determination by NMR and reactivity assessment in coupling reactions |
Why This Matters
This regiospecificity dictates the compound's utility as a C-terminal or side-chain reactive building block, directly impacting the feasibility of a synthetic route and eliminating the need for additional protection/deprotection steps, thereby reducing time and cost.
